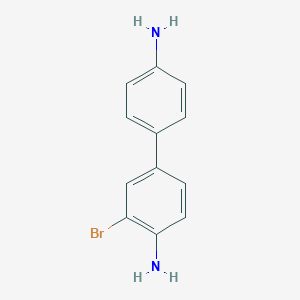
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 3-bromo-4,4'-diaminobiphenyl and has the chemical formula C12H10BrN2.
Mecanismo De Acción
The mechanism of action of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- in organic electronics is based on its ability to transport holes. When used as a hole-transporting material in OLEDs and OPVs, this compound facilitates the movement of positive charges (holes) from the anode to the active layer of the device. This process results in the emission of light in OLEDs and the generation of electricity in OPVs.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo-. However, studies have shown that this compound is non-toxic and does not have any significant adverse effects on human health. It is important to note that this compound should be handled with care as it is a hazardous material.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal material for research purposes. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on (1,1'-Biphenyl)-4,4'-diamine, 3-bromo-. One of the primary areas of research is the development of new organic semiconductors that can be used in various electronic devices. Researchers are also investigating the potential applications of this compound in the field of optoelectronics, where it can be used in the development of new materials for light-emitting diodes and solar cells. Additionally, there is ongoing research on the synthesis of new derivatives of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- that may have improved properties for specific applications.
Métodos De Síntesis
The synthesis method of (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- involves the reaction of 3-bromoaniline with 4-bromo-1-benzeneboronic acid in the presence of a palladium catalyst. This reaction produces the desired compound, which can be purified using recrystallization techniques. The purity and yield of the compound can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Aplicaciones Científicas De Investigación
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo- has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic electronics. It has been found that (1,1'-Biphenyl)-4,4'-diamine, 3-bromo- can be used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound has also been used as a dopant in organic semiconductors to improve their electrical conductivity.
Propiedades
Número CAS |
108238-11-5 |
|---|---|
Nombre del producto |
(1,1'-Biphenyl)-4,4'-diamine, 3-bromo- |
Fórmula molecular |
C12H11BrN2 |
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)-2-bromoaniline |
InChI |
InChI=1S/C12H11BrN2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H,14-15H2 |
Clave InChI |
HRDVSBWJVVGOAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)Br)N |
Otros números CAS |
108238-11-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



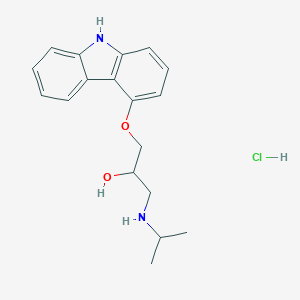
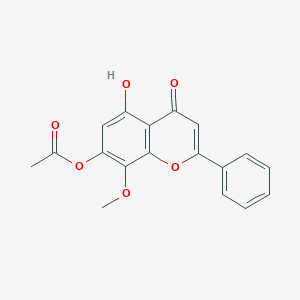
![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
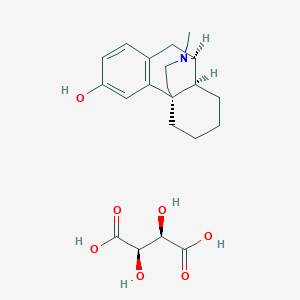
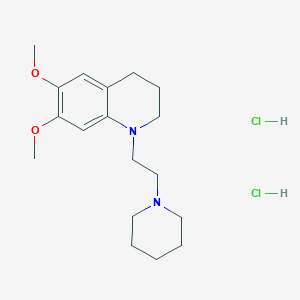
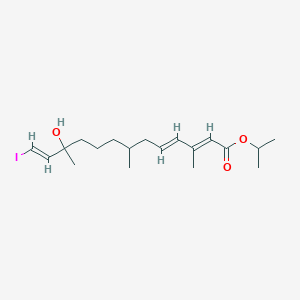

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)

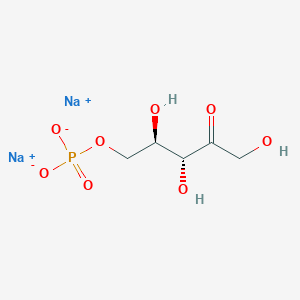


![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)
